Oleanoic acid

Drug Metabolism CYP Inhibition Drug-Drug Interaction

Oleanolic acid (OA) is a pentacyclic triterpenoid with a distinct CYP inhibition profile (selective CYP1A2/3A4) and dual Nrf2-dependent/independent hepatoprotective mechanisms, differentiating it from its isomer ursolic acid. This product is ideal for preclinical hepatoprotection studies, drug-drug interaction screening, and as a poorly water-soluble model compound (oral bioavailability 0.7%) for formulation development. Cost-effective starting material for oleanane triterpenoid synthesis (e.g., bardoxolone methyl). Available in high purity (≥98%) for research applications.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
Cat. No. B10754096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleanoic acid
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20?,21?,22?,23-,27+,28-,29-,30+/m1/s1
InChIKeyMIJYXULNPSFWEK-LGSDIRQTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oleanolic Acid Procurement Guide: Pentacyclic Triterpenoid Specifications and Comparative Pharmacology


Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found widely in Olea europaea (olive) leaves, Viscum album L., and numerous medicinal plants [1]. OA shares the identical molecular formula (C₃₀H₄₈O₃) with its isomer ursolic acid (UA), differing only in the position of a methyl group on the E-ring [2]. OA has been marketed in China as an oral drug for human liver disorders since the 1980s [3]. The compound exhibits a broad pharmacological profile including hepatoprotective, anti-inflammatory, and anticancer activities [1].

Why Ursolic Acid and Other Triterpenoids Cannot Substitute for Oleanolic Acid in Research and Formulation


Despite structural similarity, oleanolic acid and its closest analogs exhibit distinct pharmacological and physicochemical profiles that preclude generic substitution. In CYP inhibition studies using human liver microsomes, OA selectively inhibits CYP1A2 and CYP3A4, while UA preferentially inhibits CYP2C19 [1]. This divergent metabolic interference pattern has direct implications for drug-drug interaction risk assessment in preclinical models. In Nrf2 activation assays, OA and UA induce robust upregulation of ARE target genes to similar extents [2]; however, OA demonstrates additional Nrf2-independent hepatoprotective mechanisms via metallothionein induction that UA does not share to the same degree [3]. Furthermore, OA exhibits absolute oral bioavailability of only 0.7% in rats [4], a critically low value that drives specific formulation development requirements distinct from other triterpenoids with differing permeability and metabolic clearance profiles. These quantifiable differences in enzyme inhibition specificity, mechanistic redundancy, and pharmacokinetic behavior establish that OA cannot be treated as an interchangeable commodity within the triterpenoid class.

Quantitative Comparative Evidence for Oleanolic Acid Selection: Head-to-Head Data Versus Ursolic Acid and Class Analogs


Differential CYP Enzyme Inhibition Profiles Between Oleanolic Acid and Ursolic Acid in Human Liver Microsomes

In a direct head-to-head comparison using human liver microsomes, oleanolic acid (OA) and ursolic acid (UA) demonstrated distinct and non-overlapping CYP isoform inhibition profiles. OA competitively inhibited CYP1A2-catalyzed phenacetin O-deethylation and CYP3A4-catalyzed midazolam 1-hydroxylation with IC50 values of 143.5 μM (Ki = 74.2 μM) and 78.9 μM (Ki = 41.0 μM), respectively [1]. In contrast, UA showed no meaningful inhibition of CYP1A2 or CYP3A4 but instead competitively inhibited CYP2C19-catalyzed S-mephenytoin 4′-hydroxylation with an IC50 of 119.7 μM (Ki = 80.3 μM) [1]. Neither compound showed significant inhibition of CYP2C9, CYP2D6, CYP2E1, or CYP3A4 (testosterone 6β-hydroxylation) [1].

Drug Metabolism CYP Inhibition Drug-Drug Interaction Hepatology

Oral Bioavailability of Oleanolic Acid: Absolute Value and Caco-2 Permeability Data

The absolute oral bioavailability of oleanolic acid was determined to be 0.7% following oral administration of 25 and 50 mg/kg in rats, with dose-linear pharmacokinetics observed over this range [1]. In Caco-2 cell permeation studies, oleanolic acid was characterized as a low permeability compound with no directional effects (Papp values consistent with passive diffusion), suggesting low in vivo absorption mediated by passive diffusion [1]. Plasma concentrations at a 10 mg/kg oral dose fell below the limit of quantitation (2 ng/mL) [1]. Following intravenous administration at 0.5–2 mg/kg, clearance ranged from 28.6–33.0 mL/min/kg, volume of distribution at steady state (Vss) was 437–583 mL/kg, and terminal half-life was 41.9–52.7 min [1].

Pharmacokinetics Bioavailability Formulation Development Drug Delivery

SMEDDS Formulation Achieves 5.07-Fold Oral Bioavailability Enhancement Over Marketed Oleanolic Acid Tablets

A self-microemulsifying drug delivery system (SMEDDS) was developed to address the poor aqueous solubility and low oral bioavailability of oleanolic acid. When evaluated in vivo, the optimized SMEDDS formulation achieved a 5.07-fold increase in oral bioavailability compared to the marketed oleanolic acid tablet product [1]. This enhancement was attributed to improved solubilization and the spontaneous formation of fine oil-in-water microemulsions upon aqueous dilution, which facilitates lymphatic transport and bypasses first-pass metabolism [1].

Formulation Science Bioavailability Enhancement Drug Delivery SMEDDS

Bardoxolone Methyl (CDDO-Me) Synthesis from Oleanolic Acid: 5-Step Route with ~50% Overall Yield

Bardoxolone methyl (CDDO-Me), a synthetic oleanane triterpenoid with sub-nanomolar anti-inflammatory potency, is synthesized from oleanolic acid in five steps with an overall yield of approximately 50% [1]. The synthesis requires only one to two chromatographic purifications and can provide gram quantities of the final product [1]. CDDO-Me has completed phase I clinical trials for cancer and phase II trials for chronic kidney disease in type 2 diabetes patients [1]. The compound acts as a potent Nrf2 activator and NF-κB inhibitor, with anti-inflammatory activity measured at levels below 1 nM [1].

Synthetic Chemistry Derivative Development Drug Discovery Process Chemistry

Evidence-Based Application Scenarios for Oleanolic Acid Procurement


Hepatoprotection Studies Requiring Nrf2-Dependent and Nrf2-Independent Mechanistic Evaluation

Oleanolic acid is indicated for preclinical hepatoprotection studies requiring evaluation of both Nrf2-dependent and Nrf2-independent cytoprotective pathways. In wild-type versus Nrf2-null mouse models, OA at 90 mg/kg i.p. for three days increased nuclear accumulation of Nrf2 and induced Nrf2 target genes (Nqo1, Gclc, Ho-1) in wild-type mice but not in Nrf2-null mice [1]. OA also demonstrated Nrf2-independent protection via metallothionein induction, providing a dual-mechanism hepatoprotection profile not fully replicated by other triterpenoids [1].

Formulation Development Targeting Poorly Soluble Triterpenoid Bioavailability Enhancement

Oleanolic acid serves as a model poorly water-soluble compound for formulation scientists developing advanced drug delivery systems. With absolute oral bioavailability of 0.7% [2] and Caco-2 permeability consistent with passive diffusion-limited absorption [2], OA provides a well-characterized baseline for evaluating SMEDDS, nanoparticulate, and other solubilization technologies. Formulations achieving multi-fold bioavailability improvements (e.g., 5.07-fold with SMEDDS) [3] can be quantitatively benchmarked against the established pharmacokinetic parameters.

CYP-Mediated Drug-Drug Interaction Screening in Hepatology Research

Given its selective inhibition of CYP1A2 (IC50 = 143.5 μM, Ki = 74.2 μM) and CYP3A4 (IC50 = 78.9 μM, Ki = 41.0 μM) in human liver microsomes [4], oleanolic acid is suitable for inclusion in drug-drug interaction screening panels focused on hepatic metabolism. Unlike ursolic acid, which preferentially inhibits CYP2C19 [4], OA provides a distinct CYP interaction fingerprint that must be accounted for when co-administered with CYP1A2 or CYP3A4 substrates in preclinical models.

Synthetic Chemistry Platform for Oleanane-Derived Triterpenoid Drug Candidates

Oleanolic acid is a cost-effective, scalable starting material for the synthesis of pharmacologically enhanced oleanane triterpenoids. The 5-step synthesis of bardoxolone methyl (CDDO-Me) proceeds in ~50% overall yield from OA, requiring minimal chromatographic purification and delivering gram quantities [5]. This synthetic tractability supports medicinal chemistry programs developing Nrf2 activators, NF-κB inhibitors, and related anti-inflammatory or anticancer agents derived from the oleanane scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oleanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.